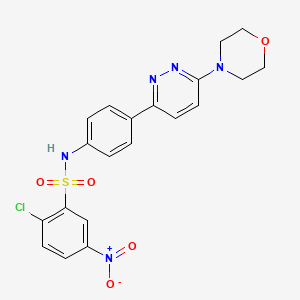

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

Descripción

2-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a structurally complex sulfonamide derivative characterized by a nitrobenzene core, a chloro substituent at position 2, and a sulfonamide linkage to a 4-(6-morpholinopyridazin-3-yl)phenyl group. The morpholine and pyridazine moieties in its structure suggest enhanced solubility and binding affinity compared to simpler sulfonamides, while the nitro group may contribute to electron-withdrawing effects, influencing reactivity and stability.

Propiedades

IUPAC Name |

2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O5S/c21-17-6-5-16(26(27)28)13-19(17)32(29,30)24-15-3-1-14(2-4-15)18-7-8-20(23-22-18)25-9-11-31-12-10-25/h1-8,13,24H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUIPAABHRLOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 6-morpholinopyridazine and 4-(6-morpholinopyridazin-3-yl)aniline, followed by their subsequent reactions with chlorinated and nitro-substituted benzene derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The compound can be oxidized under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Derivatives with different substituents replacing the chloro group.

Reduction: Amino derivatives.

Oxidation: Oxidized forms of the compound with altered functional groups.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic applications due to its bioactive functional groups.

Industry: Use in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on shared functional groups (sulfonamide, chloro, morpholine) and applications. Key comparisons include:

Functional Group Impact

- Sulfonamide Group : Present in the target compound and chlorsulfuron, this group is critical for hydrogen bonding with biological targets (e.g., enzymes). Its absence in 3-chloro-N-phenyl-phthalimide limits biological activity but enables polymer applications .

- Morpholine Ring : The morpholine moiety in the target compound and ’s analog improves water solubility and may modulate pharmacokinetics. This contrasts with chlorsulfuron’s methoxy-triazine group, which enhances herbicidal specificity .

Research Findings and Data Gaps

- Synthetic Routes : While 3-chloro-N-phenyl-phthalimide synthesis emphasizes purity for polymer applications , the target compound’s synthesis likely involves multi-step coupling of sulfonamide and pyridazine-morpholine precursors.

- Biological Studies: No direct data on the target compound’s activity exists in the provided evidence. Chlorsulfuron’s well-documented herbicidal activity suggests a framework for hypothesizing similar mechanisms .

Actividad Biológica

The compound 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula for 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is , with a molecular weight of 393.84 g/mol. The presence of the chloro group and nitro group in its structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit diverse biological activities, including:

- Antimicrobial Activity : Many sulfonamides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation.

- Enzyme Inhibition : These compounds may act as inhibitors for enzymes related to metabolic pathways, which is crucial for diseases such as diabetes.

Antimicrobial Activity

A study on related compounds indicated that chloroacetamides exhibited significant antimicrobial properties. The effectiveness varied based on the substituents on the phenyl ring. The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| Chloroacetamide A | Staphylococcus aureus | High |

| Chloroacetamide B | Escherichia coli | Moderate |

| Chloroacetamide C | Candida albicans | Low |

Anticancer Activity

Research has shown that sulfonamide derivatives can possess anticancer properties. In particular, studies on similar compounds have demonstrated their ability to inhibit tumor growth by interfering with cellular signaling pathways. Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in cancer progression .

Case Study: Inhibition of Tumor Cell Lines

In vitro studies have assessed the cytotoxic effects of various sulfonamide derivatives on tumor cell lines. For instance, a related compound demonstrated an IC50 value of 10.75 μM against specific cancer cell lines, indicating potent activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamides. Modifications in the substituents can significantly alter the compound's efficacy. For example:

- Electron-withdrawing groups (e.g., nitro groups) enhance activity by stabilizing negative charges developed during enzyme interactions.

- Electron-donating groups (e.g., methyl groups) can improve binding affinity to target sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.